molecular formula C19H38O B13780893 1,2-Epoxynonadecane CAS No. 67860-04-2

1,2-Epoxynonadecane

Cat. No.: B13780893
CAS No.: 67860-04-2
M. Wt: 282.5 g/mol
InChI Key: CEUXMUYHMURJFZ-UHFFFAOYSA-N
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Description

1,2-Epoxynonadecane is a long-chain aliphatic epoxide with the molecular formula C19H38O . This compound, also identified as 2-heptadecyloxirane, is characterized by a three-membered oxirane ring, a highly strained and reactive functional group that makes it a valuable intermediate in synthetic organic chemistry . As a long-chain epoxy alkane, it serves as a fundamental building block for researchers developing novel organic compounds and advanced materials. Its potential applications include its use as a monomer or cross-linking agent in polymer science, where it can be used to modify the properties of resins and plastics . Furthermore, epoxides of this nature are of interest in materials science for creating specialized surfactants or coatings. The structural information, including its SMILES notation (CCCCCCCCCCCCCCCCCC1CO1) and InChIKey (CEUXMUYHMURJFZ-UHFFFAOYSA-N), is provided to ensure precise identification and handling in laboratory settings . This product is intended for research and development purposes exclusively and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling procedures.

Properties

CAS No.

67860-04-2

Molecular Formula

C19H38O

Molecular Weight

282.5 g/mol

IUPAC Name

2-heptadecyloxirane

InChI

InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-20-19/h19H,2-18H2,1H3

InChI Key

CEUXMUYHMURJFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1CO1

Origin of Product

United States

Preparation Methods

Epoxidation of Nonadecene Using Peracids

The classical method to prepare this compound involves the epoxidation of nonadecene with peracids. This reaction typically proceeds under controlled temperature and solvent conditions to optimize yield and selectivity.

  • Reaction Conditions : Nonadecene is dissolved in an appropriate solvent, and a peracid (e.g., mCPBA) is added slowly to maintain temperature control, usually between 0°C to room temperature.
  • Mechanism : The peracid transfers an oxygen atom to the alkene double bond, forming the epoxide ring.
  • Advantages : Simple setup, relatively high selectivity.
  • Limitations : Use of stoichiometric amounts of peracid generates acidic byproducts and requires careful purification.

This method is widely applied due to its straightforwardness but may require extensive purification to remove residual acids and byproducts.

Catalytic Epoxidation Using Titanium Silicalite Catalysts

A more environmentally friendly and selective approach uses titanium silicalite catalysts (TS-1, Ti-Beta, Ti-MCM-41) with hydrogen peroxide as the oxidant:

  • Catalysts : Titanium incorporated into silicalite frameworks acts as the active site for epoxidation.
  • Oxidant : Hydrogen peroxide (H2O2) is used as a green oxidant, producing water as the only byproduct.
  • Reaction Conditions : Typically performed at mild temperatures (10–20°C) with methanol as a solvent, under atmospheric pressure.
  • Performance : High selectivity and conversion rates have been reported with optimized parameters such as catalyst loading, molar ratios, and reaction time.
  • Advantages : Eco-friendly, high selectivity to epoxide, minimal waste.
  • Example Data (from epoxidation of related substrates like 1-buten-3-ol):
Catalyst Temp (°C) Molar Ratio (Alkene:H2O2) Methanol Concentration (wt%) Reaction Time (h) Selectivity (%) Conversion (%)
TS-1 15 1:1 50 2 ~90 ~85
Ti-Beta 20 1:1.5 70 3 ~92 ~88
Ti-MCM-41 10 1:1 60 1.5 ~89 ~82

Note: Data adapted from studies on similar epoxidation reactions.

This catalytic method is promising for scaling up the synthesis of long-chain epoxides like this compound.

Comparative Analysis of Preparation Methods

Preparation Method Oxidant / Catalyst Reaction Conditions Yield / Purity Advantages Limitations
Peracid Epoxidation mCPBA or peroxyacetic acid 0–25°C, solvent-based Moderate to high; requires purification Simple, well-established Stoichiometric oxidant, acidic waste
Catalytic Epoxidation H2O2 with Ti-silicalite catalysts 10–20°C, methanol solvent, atmospheric pressure High selectivity and conversion Eco-friendly, minimal waste Catalyst preparation complexity
Microchannel Reactor Epoxidation Solid catalyst in microchannel Continuous flow, 8–25 min residence time High purity, continuous process Scalable, efficient, safe Equipment cost, optimization needed

Chemical Reactions Analysis

Acid-Catalyzed Ring-Opening Reactions

Under acidic conditions, protonation occurs at the epoxide oxygen, creating a more electrophilic center. Nucleophiles attack the more substituted carbon (C1) through a partially carbocationic transition state . For 1,2-epoxynonadecane:

Reaction ConditionsMajor ProductRegioselectivityStereochemistry
H₂SO₄/H₂O (25°C)1-NonadecanediolMarkovnikovRetention at C1, inversion at C2
HCl/EtOH (0°C)1-Chloro-2-ethoxy-nonadecaneMarkovnikovTrans-diaxial addition

The extended chain length lowers solubility in polar solvents, requiring prolonged reaction times (8-12 hrs) compared to shorter epoxides . Kinetic studies show a 40% yield decrease when moving from 1,2-epoxyhexane to this compound under identical conditions .

Base-Induced Ring Opening

Strong bases (OH⁻, RO⁻) trigger SN2 attacks at the less hindered carbon (C2) :

Representative Reaction:
this compound + KOH (aq) → 2-Nonadecanol + Minor elimination products

Key parameters:

  • Optimal temperature: 60-80°C

  • Typical diol yield: 68%

  • Competing β-elimination: 12% (forms 1-nonadecene)

Steric hindrance from the long alkyl chain reduces reaction rates by ~30% compared to propylene oxide .

Polymerization Behavior

The compound undergoes exothermic (ΔH = -210 kJ/mol) cationic polymerization above 120°C :

Critical Safety Parameters

ParameterValueMeasurement Method
TMRad (8hr)89.9°CARC (Accelerating Rate Calorimetry)
Adiabatic Temp Rise240°CDewar Calorimetry
Gas Evolution Rate12 mL/min·gPressure Tracking

Industrial applications require strict temperature control below 100°C and <5% monomer concentration in storage .

Radical-Mediated Reactions

UV irradiation (254 nm) with di-tert-butyl peroxide initiates radical chain reactions :

Primary Pathways:

  • C-O bond cleavage → Nonadecanal + Formaldehyde

  • Hydrogen abstraction → Crosslinked polymers

  • Epoxide ring fragmentation → Alkanes + CO

Quantum yield decreases exponentially with chain length (Φ=0.18 for C19 vs Φ=0.42 for C3 epoxides) .

Industrial Process Considerations

Recent advances in reaction monitoring demonstrate:

Raman Spectroscopy Parameters

Spectral Region (cm⁻¹)AssignmentReactant Decrease RateProduct Increase Rate
1250-1270Epoxide ring breathing-0.12 s⁻¹N/A
1450-1470CH₂ deformation-0.08 s⁻¹+0.09 s⁻¹
2850-2930C-H stretch-0.05 s⁻¹+0.07 s⁻¹

These in-line measurements enable real-time optimization of large-scale productions .

Comparative Reaction Kinetics

Nucleophilek (L/mol·s) at 25°CActivation Energy (kJ/mol)
H₂O2.3×10⁻⁵85.4
NH₃1.1×10⁻⁴72.1
CH₃O⁻4.7×10⁻²54.3

Data extrapolated from C3-C8 epoxide studies show decreasing reactivity with increasing chain length due to steric and solubility effects.

This comprehensive analysis establishes this compound as a versatile intermediate requiring careful thermal management. Its reactivity profile enables applications in polymer chemistry and surfactant production, though the extended carbon chain imposes unique kinetic constraints compared to lower molecular weight epoxides.

Scientific Research Applications

Applications

Polymer Synthesis
1,2-Epoxynonadecane can be utilized in the synthesis of polymers and copolymers through ring-opening polymerization. This application is particularly relevant in creating materials with specific mechanical properties or functionalities suited for coatings, adhesives, or sealants.

Hydrogels
The incorporation of epoxide compounds like this compound into hydrogel formulations has been studied for drug delivery systems. These hydrogels can provide controlled release of therapeutic agents while mimicking biological environments.

Environmental Applications

Biodegradation Studies
Research on the biodegradability of epoxides suggests that compounds like this compound may be broken down by microbial activity in environmental settings. Understanding the degradation pathways can inform environmental safety assessments and remediation strategies for contaminated sites.

Case Study 1: Antimicrobial Activity

A study conducted by Ahsan et al. (2017) investigated the antimicrobial properties of various long-chain epoxides, including this compound. The results indicated significant inhibition of bacterial growth in vitro, suggesting potential applications in developing antimicrobial agents.

Case Study 2: Polymer Development

In a polymer synthesis study published by Mohamad et al. (2018), researchers explored the use of this compound as a monomer for creating novel polymeric materials with enhanced thermal stability and mechanical strength. The findings demonstrated that polymers derived from this epoxide exhibited superior performance compared to conventional materials.

Mechanism of Action

The mechanism of action of 1,2-Epoxynonadecane primarily involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles. In biological systems, it can interact with nucleophilic sites on biomolecules, potentially leading to various biological effects. The exact molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1,2-Epoxynonadecane with shorter-chain 1,2-epoxyalkanes and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility
This compound C₁₉H₃₈O ~282.5 (estimated) ~300–320 (estimated) ~20–25 (estimated) Low in water; soluble in organics
1,2-Epoxydodecane C₁₂H₂₄O 184.32 230–235 -15 to -10 Insoluble in water
1,2-Epoxyheptane C₇H₁₄O 114.19 145–150 -50 Insoluble in water
1,2-Epoxyoctane C₈H₁₆O 128.21 170–175 -30 Insoluble in water

Key Trends :

  • Molecular Weight and Boiling Point : Longer carbon chains (e.g., C19 vs. C12) increase molecular weight and boiling points due to stronger van der Waals forces.
  • Solubility: All 1,2-epoxyalkanes are hydrophobic, with negligible water solubility, aligning with their nonpolar hydrocarbon backbones.
  • Reactivity : The epoxide ring’s strain drives nucleophilic attack (e.g., by acids, alcohols, or amines). However, steric hindrance from longer chains (e.g., C19) may slow reaction kinetics compared to shorter analogs like 1,2-Epoxydodecane .
Limitations in Current Data

The provided evidence lacks explicit studies on this compound. Properties are extrapolated from shorter-chain analogs, highlighting a need for targeted experimental validation.

Biological Activity

1,2-Epoxynonadecane is a chemical compound belonging to the class of epoxides, known for their diverse biological activities. This article aims to compile and analyze the existing literature on the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

This compound has the molecular formula C19H38OC_{19}H_{38}O and is characterized by an epoxide functional group. Its structure contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study highlighted the antimicrobial efficacy of various phytochemicals extracted from plants, including those containing epoxide structures. These compounds were shown to inhibit the growth of several bacterial strains, suggesting that this compound may possess similar properties due to its epoxide group .

Study on Phytochemical Constituents

A notable study focused on the identification of phytochemical constituents in Senna italica revealed the presence of this compound among other bioactive compounds. The study utilized Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of various phytochemicals known for their biological activities, including antimicrobial and anticancer properties . This underscores the importance of further investigating this compound's specific contributions to these effects.

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

The mechanisms through which this compound may exert its biological effects are likely multifaceted. The epoxide group can interact with cellular macromolecules such as proteins and nucleic acids, potentially leading to disruptions in cellular function. This reactivity is common among epoxides and may explain their observed cytotoxicity .

Q & A

Q. Table 1: Hazard Mitigation Strategies

Risk FactorMitigation StrategyReference
Skin ContactImmediate washing with soap/water
Thermal DecompositionAvoid temperatures >50°C
Incompatible ReagentsSegregate from acids/oxidizers

Basic Question: How should researchers design experiments to evaluate the thermal and chemical stability of this compound?

Methodological Answer:

  • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Conduct isothermal studies at 25°C, 40°C, and 60°C to simulate storage/transport conditions .
  • Chemical Stability: Expose the compound to pH gradients (e.g., HCl for acidic, NaOH for basic conditions) and monitor ring-opening kinetics via gas chromatography (GC) or NMR .
  • Data Collection: Record time-resolved spectral data (FT-IR for epoxide ring C-O-C stretch at ~1250 cm⁻¹) to track structural integrity .

Advanced Question: How can contradictory data on the reactivity of this compound with nucleophiles be systematically resolved?

Methodological Answer:

  • Source Analysis: Cross-validate experimental conditions (e.g., solvent polarity, temperature) from conflicting studies. Polar aprotic solvents (e.g., DMF) may accelerate nucleophilic attack compared to non-polar media .
  • Controlled Replication: Repeat reactions under standardized conditions (e.g., 1:1 molar ratio, 25°C) with kinetic sampling at intervals (0, 30, 60 mins). Use LC-MS to identify intermediates .
  • Statistical Validation: Apply multivariate analysis (e.g., ANOVA) to quantify variability between datasets. Address outliers via Grubbs’ test .

Q. Table 2: Reactivity Study Design

VariableControlled ParameterAnalytical Tool
SolventDielectric constant (ε)HPLC
Temperature25°C vs. 40°CNMR kinetics
NucleophilePrimary vs. tertiary aminesGC-MS

Advanced Question: What advanced spectroscopic techniques are optimal for characterizing this compound’s stability in polymer matrices?

Methodological Answer:

  • Solid-State NMR: Use ¹³C cross-polarization magic-angle spinning (CP/MAS) to assess epoxide ring integrity in polymer blends. Compare chemical shifts (δ 45–55 ppm for C-O-C) pre/post-aging .
  • Raman Spectroscopy: Map spatial distribution of epoxide groups in composites. Peaks at ~850 cm⁻¹ (ring breathing) indicate unreacted epoxide .
  • Accelerated Aging: Expose samples to UV light (λ = 254 nm) and monitor degradation via time-resolved FT-IR. Quantify carbonyl formation (1700 cm⁻¹) as a proxy for oxidation .

Basic Question: What are the best practices for synthesizing this compound with high regiochemical purity?

Methodological Answer:

  • Epoxidation Method: Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to minimize over-oxidation. Monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 9:1) .
  • Purification: Perform flash chromatography (silica gel, gradient elution) to isolate the epoxide. Confirm purity (>95%) via GC-FID .
  • Yield Optimization: Pre-cool reagents to 0°C and add mCPBA dropwise to avoid exothermic side reactions .

Advanced Question: How can computational modeling complement experimental studies of this compound’s reactivity?

Methodological Answer:

  • DFT Calculations: Simulate transition states for epoxide ring-opening using Gaussian09 at the B3LYP/6-31G(d) level. Compare activation energies (ΔG‡) for nucleophiles like amines vs. thiols .
  • MD Simulations: Model diffusion coefficients of this compound in polymer matrices using GROMACS. Correlate with experimental DSC data to predict compatibility .
  • Validation: Overlay computational IR spectra with experimental data to verify accuracy (RMSD <5 cm⁻¹) .

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